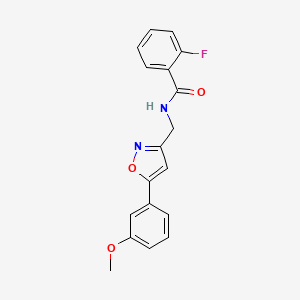

2-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Description

The compound 2-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide features a benzamide core substituted with a fluorine atom at the 2-position and an isoxazole ring linked via a methylene group. The isoxazole moiety is further substituted with a 3-methoxyphenyl group.

Properties

IUPAC Name |

2-fluoro-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c1-23-14-6-4-5-12(9-14)17-10-13(21-24-17)11-20-18(22)15-7-2-3-8-16(15)19/h2-10H,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHGUDJEMXNCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been found to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

2-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic compound belonging to the class of isoxazole derivatives. Its unique molecular structure, characterized by a fluorine atom, a methoxyphenyl group, and a benzamide moiety, positions it as a candidate for various biological applications, including antiviral, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The IUPAC name of the compound is 2-fluoro-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide. Its chemical formula is , with a molecular weight of 344.32 g/mol. The presence of the isoxazole ring contributes to its biological activity by interacting with various biological targets.

The biological activity of this compound is attributed to its ability to modulate specific molecular pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of their functions. For instance, in anti-inflammatory studies, it has been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (breast cancer) | 12.50 | |

| A549 (lung cancer) | 26.00 | |

| Hep-2 (laryngeal cancer) | 17.82 |

These results indicate that the compound may serve as a lead for developing new anticancer therapies.

Antiviral Activity

The antiviral properties of this compound have also been explored. In preliminary studies, it has shown effectiveness against several viruses by inhibiting their replication processes. The mechanism appears to involve interference with viral enzymes essential for replication .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to reduce inflammation markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Study on Anticancer Activity : A study conducted on MCF7 and A549 cell lines revealed that treatment with this compound resulted in significant cell apoptosis and growth inhibition at concentrations as low as 12.50 µM for MCF7 cells .

- Investigation into Antiviral Properties : In vitro experiments indicated that the compound inhibited replication of the varicella-zoster virus in cultured cells, demonstrating comparable efficacy to established antiviral agents like ganciclovir .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "2-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide":

General Information

this compound has the CAS number 953252-87-4 . It has a molecular weight of 326.32 and a molecular formula of C18H15FN2O3 .

Scientific Research Applications

While specific applications for "this compound" are not detailed in the provided search results, a similar compound, "2-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide," is described as having a range of scientific research applications. These applications include:

- Chemistry: As a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

- Biology: Studied for potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

- Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Biological Activities of Similar Compounds

Research on the compound "2-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide" has shown promising biological activities:

- Antiviral Activity: Effective against certain viral strains, showing a significant reduction in viral load in treated cell cultures. The IC50 value was determined to be around 5 µM, indicating potent antiviral properties.

- Anti-inflammatory Effects: Effectively reduced the production of pro-inflammatory cytokines in activated macrophages and inhibited the expression of COX-2 and iNOS, which are critical mediators in the inflammatory response, in in vitro experiments.

- Anticancer Potential: Exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer, with IC50 values ranging from 10 to 20 µM in preclinical studies. It induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3.

Structure-Activity Relationship (SAR)

Modifications to the isoxazole and benzamide moieties can significantly influence biological activity. For instance:

- The addition of halogen (e.g., fluorine) increases potency against cancer cells.

- Variation in methoxy group position alters anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Halogen Substitutions

- 2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953014-85-2) : This analog replaces the 2-fluoro group on the benzamide with 2-chloro-6-fluoro substituents and positions the methoxy group at the 4-position of the phenyl ring on the isoxazole. The molecular weight (360.8 g/mol) is higher than the target compound’s estimated weight (~325 g/mol), likely due to chlorine’s larger atomic mass .

- N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 953014-96-5) : The trifluoromethyl group at the 2-position enhances lipophilicity and electron-withdrawing effects compared to fluorine. This compound’s molecular weight (376.3 g/mol) reflects the addition of three fluorine atoms .

Linker and Heterocyclic Modifications

- 4-(((5-(3-chlorophenyl)-isoxazol-3-yl)-formylamino)-methyl)-benzamide (C2): This anti-tuberculosis benzamide inhibitor uses a formylamino-methyl linker instead of a methylene group. The 3-chlorophenyl substitution on the isoxazole suggests that halogen placement influences target binding in Mycobacterium tuberculosis .

- LMM5 (1,3,4-oxadiazole derivative) : Replacing the isoxazole with a 1,3,4-oxadiazole ring and incorporating a sulfamoyl group on the benzamide, LMM5 exhibits antifungal activity against Candida albicans. The heterocycle’s electronic properties may enhance thioredoxin reductase inhibition .

Substituent Effects on the Isoxazole Ring

- 3-methoxy-N-(5-methyl-3-isoxazolyl)benzamide (CAS 346719-61-7) : The 5-methyl substitution on the isoxazole and 3-methoxy group on the benzamide contrast with the target compound’s 5-(3-methoxyphenyl)-isoxazole. Methyl groups may reduce steric hindrance, while methoxyphenyl adds aromatic bulk .

- Pesticide Benzamides (e.g., flutolanil) : Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) demonstrates agricultural applications, highlighting how substituent choice shifts functionality from pharmaceuticals to agrochemicals .

Heterocycle Hybridization and Extended Structures

- 3-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide: Incorporates a pyridazine-thioether chain, increasing structural complexity. Such modifications may improve solubility or target specificity but complicate synthesis .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Antifungal Activity : Oxadiazole-based LMM5 and LMM11 inhibit thioredoxin reductase in C. albicans, suggesting that the target compound’s isoxazole-methylbenzamide structure could be optimized for similar mechanisms .

- Anti-Tuberculosis Potential: The formylamino-methyl linker in C2 stabilizes interactions with M. tuberculosis TRPS α-subunit, implying that linker flexibility impacts efficacy .

- Agrochemical vs. Pharmaceutical Design : Substituents like trifluoromethyl (flutolanil) or sulfamoyl (LMM5) dictate application domains, emphasizing the need for tailored functional groups .

Q & A

Basic: What synthetic strategies are employed to synthesize 2-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Isoxazole Ring Formation : Cyclocondensation of hydroxylamine with a diketone or alkynone precursor to generate the isoxazole core. Substituents like the 3-methoxyphenyl group are introduced during this step via appropriate aryl alkyne or nitrile oxide intermediates .

- Benzamide Coupling : The benzamide moiety (2-fluorobenzoic acid derivative) is coupled to the isoxazole-methylamine intermediate using carbodiimide-mediated amidation (e.g., EDC/HOBt) or mixed anhydride methods. Reaction conditions (e.g., solvent, temperature) are optimized to avoid racemization and improve yield .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization ensures purity (>95%), verified by HPLC .

Basic: How is structural confirmation and purity validated for this compound?

Answer:

Key analytical methods include:

- NMR Spectroscopy : and NMR confirm regiochemistry of the isoxazole ring and benzamide linkage. For example, the methylene bridge (-CH-) between isoxazole and benzamide appears as a singlet at ~4.6 ppm in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]) matches theoretical values within 5 ppm error .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity ≥95% .

Basic: What in vitro assays are used to evaluate its biological activity?

Answer:

Common assays depend on the target:

- Enzyme Inhibition : For kinase or protease targets, fluorescence-based assays (e.g., ADP-Glo™ for kinases) measure IC values. For example, benzamide derivatives showed submicromolar inhibition of M. tuberculosis TRPS α-subunit in whole-cell assays .

- Anticancer Activity : Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HepG2, MCF-7) assess cytotoxicity. Thiazole- and isoxazole-containing benzamides exhibited IC values <10 μM in some studies .

- Microbiological Assays : For antimicrobial targets, minimum inhibitory concentration (MIC) assays in M. tuberculosis or bacterial cultures are performed .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s activity?

Answer:

SAR strategies include:

- Substituent Variation : Modifying the isoxazole’s 3-methoxyphenyl group (e.g., replacing methoxy with halogens or electron-withdrawing groups) enhances target affinity. For example, 3-chlorophenyl analogs showed 5-fold higher potency against TRPS .

- Scaffold Hopping : Replacing the isoxazole with thiazole or triazole rings (e.g., as in ) alters pharmacokinetic properties. Thiazole derivatives improved metabolic stability in hepatic microsome assays .

- Bioisosteric Replacement : Fluorine at the benzamide’s 2-position is critical for target binding; replacing it with Cl or CF reduced activity in kinase assays .

Advanced: What computational methods predict its binding mode and target interactions?

Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Glide positions the compound in the target’s active site. For TRPS inhibition, the benzamide’s fluorine forms a halogen bond with Thr123, while the isoxazole’s methoxyphenyl group occupies a hydrophobic pocket .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulations (100 ns trajectories) assess binding stability. Metrics like RMSD (<2 Å) and RMSF (flexibility of the isoxazole-methyl bridge) validate pose retention .

- Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding energy (ΔG). For example, ΔG values ≤−30 kcal/mol correlate with submicromolar IC .

Advanced: How should researchers resolve contradictory activity data across studies?

Answer:

Discrepancies arise from:

- Assay Conditions : Variations in ATP concentration (kinase assays) or serum content (cell-based assays) affect IC. Standardize protocols (e.g., 1 mM ATP for kinases) .

- Compound Solubility : Use DMSO stock solutions ≤0.1% to avoid precipitation. Confirm solubility via nephelometry .

- Off-Target Effects : Counter-screen against related targets (e.g., GRK2 vs. DDR1 in ) to confirm selectivity. SPR or thermal shift assays identify non-specific binding .

Advanced: What strategies improve metabolic stability and pharmacokinetics?

Answer:

- Prodrug Design : Esterification of the benzamide’s carboxylic acid (if present) enhances oral bioavailability. Hydrolysis in plasma regenerates the active form .

- CYP450 Inhibition Assays : Liver microsome studies identify metabolic hotspots. Blocking CYP3A4-mediated oxidation (e.g., adding methyl groups) increases half-life .

- LogP Optimization : Reduce lipophilicity (clogP <3) via polar substituents (e.g., -OH, -OMe) to improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.